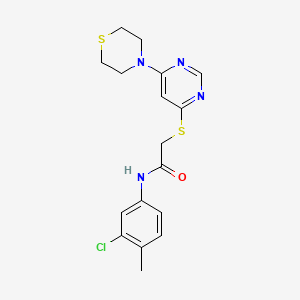
1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DFB belongs to the class of piperidine-2,6-dione compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research on N-substituted indole derivatives, involving reactions with similar structural motifs to 1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione, has demonstrated potential anticancer activities. These compounds were synthesized and characterized using various analytical techniques, and their efficacy against human breast cancer cell lines was evaluated. The study highlights the importance of specific substituents in enhancing anticancer activity, providing a pathway for developing new therapeutic agents (Kumar & Sharma, 2022).
Antimicrobial Agents
The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from compounds structurally related to this compound has shown promising antimicrobial properties. These novel compounds exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).
Organic Solar Cells
A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor, incorporating thiophene as a key structural element, was designed for efficient organic solar cells. This compound demonstrated high optical absorption, good solubility, thermal stability, and promising optoelectronic properties, leading to an impressive efficiency in solar cell applications. This research showcases the potential of incorporating thiophene derivatives into materials for renewable energy technologies (Gupta et al., 2017).
Protoporphyrinogen IX Oxidase Inhibitors
Studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have elucidated the structural properties of compounds with functionalities similar to this compound. These inhibitors, characterized by specific dihedral angles and interatomic distances, highlight the role of molecular architecture in biological activity, offering insights into the design of herbicides and pharmaceuticals (Li et al., 2005).
Glycosylation Reactions
The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been explored for activating thioglycosides, a process relevant to the synthesis of glycosylated molecules. This methodology could potentially apply to derivatives of this compound for synthesizing complex organic molecules, demonstrating the versatility of such structures in synthetic chemistry (Crich & Smith, 2001).
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2S/c17-12-3-4-13(18)11(6-12)9-19-15(20)7-10(8-16(19)21)14-2-1-5-22-14/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHTKUALMGLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)
![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
![[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2943500.png)


![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)

![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)